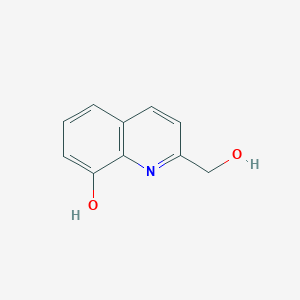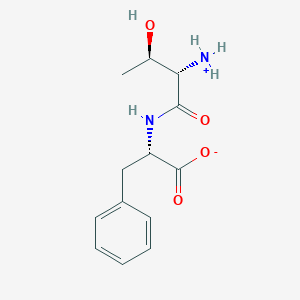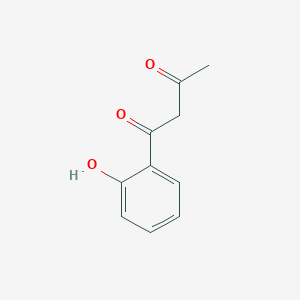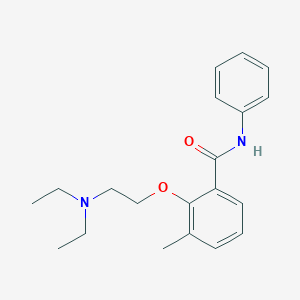
Methyldiethylaminoethoxybenzanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyldiethylaminoethoxybenzanilide (also known as fluridone) is a synthetic herbicide that has been widely used in the agricultural industry to control the growth of aquatic weeds. It was first synthesized in the 1960s by the US Department of Agriculture and has since become one of the most effective herbicides for controlling submerged aquatic vegetation. In recent years, there has been growing interest in the scientific research application of fluridone due to its potential use in studying plant physiology and biochemistry.
作用机制
Fluridone works by inhibiting the biosynthesis of carotenoids, which are important pigments that protect chlorophyll from damage caused by excess light. Without carotenoids, chlorophyll is more vulnerable to photodamage, leading to the bleaching effect observed in plants treated with fluridone. This mechanism of action makes fluridone an effective herbicide for controlling the growth of aquatic weeds, as it disrupts the photosynthetic process in these plants.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, fluridone has been shown to have other biochemical and physiological effects on plants. It has been reported to increase the accumulation of anthocyanins, which are pigments that give plants a red or purple color. Fluridone has also been shown to affect the expression of genes involved in stress response and defense mechanisms in plants.
实验室实验的优点和局限性
One of the main advantages of using fluridone in lab experiments is its specificity for phytoene desaturase. This allows researchers to study the role of carotenoids in plants without affecting other metabolic pathways. Fluridone is also relatively easy to use and can be applied to plants in a variety of ways, including through the roots or leaves.
One limitation of using fluridone in lab experiments is its potential toxicity to non-target organisms. Fluridone can persist in the environment for extended periods of time and can be toxic to fish and other aquatic organisms. Researchers must take precautions to ensure that fluridone is used safely and responsibly in their experiments.
未来方向
There are many potential future directions for research on fluridone. One area of interest is the role of carotenoids in plant stress response and defense mechanisms. Fluridone has been shown to affect the expression of genes involved in these processes, and further research could shed light on the mechanisms underlying these effects.
Another area of interest is the potential use of fluridone in plant breeding and biotechnology. By selectively inhibiting phytoene desaturase, fluridone could be used to develop plants with altered carotenoid profiles, which could have applications in agriculture and nutrition.
Conclusion:
In conclusion, methyldiethylaminoethoxybenzanilide (fluridone) is a synthetic herbicide that has been widely used in the agricultural industry to control the growth of aquatic weeds. Its specificity for phytoene desaturase has made it a valuable tool for studying the role of carotenoids in plant physiology and biochemistry. While there are limitations to its use, there are many potential future directions for research on fluridone, including its role in plant stress response and defense mechanisms, and its potential use in plant breeding and biotechnology.
合成方法
The synthesis of fluridone involves the reaction of 2,4-dinitrophenol with diethylamine and ethylene oxide. The resulting product is then reacted with 4-chlorobenzoyl chloride to yield fluridone. The synthesis process is relatively simple and can be carried out on a large scale, making it cost-effective for commercial production.
科学研究应用
Fluridone has been used extensively in scientific research to study the physiology and biochemistry of plants. It is a potent inhibitor of phytoene desaturase, an enzyme that is involved in the biosynthesis of carotenoids. By inhibiting this enzyme, fluridone can cause a bleaching effect in plants, which has been used to study the role of carotenoids in photosynthesis and photoprotection.
属性
CAS 编号 |
17822-74-1 |
|---|---|
产品名称 |
Methyldiethylaminoethoxybenzanilide |
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-22(5-2)14-15-24-19-16(3)10-9-13-18(19)20(23)21-17-11-7-6-8-12-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
InChI 键 |
MUZXRBSINZLKEF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |
规范 SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |
其他 CAS 编号 |
17822-74-1 |
同义词 |
2-[2-(Diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



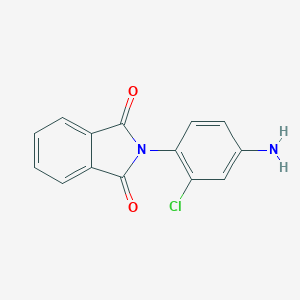

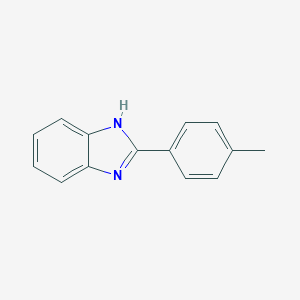
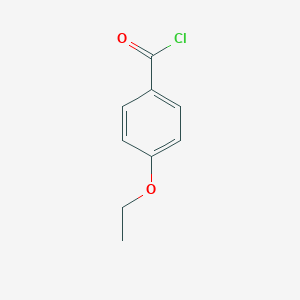

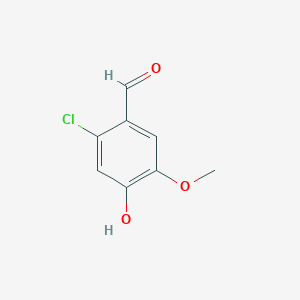
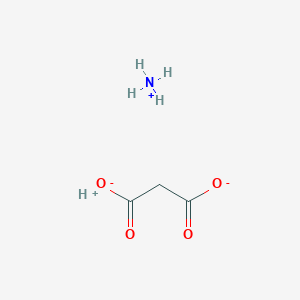

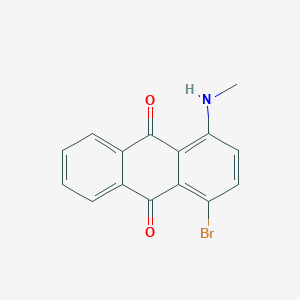
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
